4'-O-Benzyloxy (3S,4S)-Ezetimibe
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Overview
Description
4’-O-Benzyloxy (3S,4S)-Ezetimibe is a derivative of Ezetimibe, a medication used to lower cholesterol levels. This compound is characterized by the presence of a benzyloxy group at the 4’ position and specific stereochemistry at the 3S and 4S positions. The modification aims to enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Benzyloxy (3S,4S)-Ezetimibe typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of hydroxyl groups: Using benzyl chloride in the presence of a base to form the benzyloxy group.
Formation of the core structure: Through a series of reactions such as aldol condensation, reduction, and cyclization.
Introduction of stereochemistry: Using chiral catalysts or reagents to ensure the correct 3S,4S configuration.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-O-Benzyloxy (3S,4S)-Ezetimibe can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a cholesterol-lowering agent or other therapeutic uses.
Industry: Potential use in the production of pharmaceuticals or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 4’-O-Benzyloxy (3S,4S)-Ezetimibe likely involves inhibition of cholesterol absorption in the intestine. It may target specific proteins or enzymes involved in cholesterol metabolism, such as Niemann-Pick C1-Like 1 (NPC1L1) protein.
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: The parent compound, used to lower cholesterol.
Other Ezetimibe derivatives: Compounds with different substituents at various positions.
Uniqueness
4’-O-Benzyloxy (3S,4S)-Ezetimibe is unique due to its specific benzyloxy substitution and stereochemistry, which may confer distinct pharmacological properties compared to other derivatives.
Properties
IUPAC Name |
(3S,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29-,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYVFYMGVLFXQK-OIFRRMEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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